molecular formula C16H13N3O5S2 B6086295 N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide

N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide

Cat. No.: B6086295
M. Wt: 391.4 g/mol
InChI Key: YODIQSZDLKNTIC-XIEYENHTSA-N
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Description

N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide is a complex organic compound that features a thiazolidinone ring, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with furfuraldehyde.

    Formation of the Sulfonamide Group: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

    Final Condensation: The final step involves the condensation of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the thiazolidinone ring, converting it to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of bacterial infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes or proteins involved in inflammatory pathways.

    Pathways Involved: It may inhibit the synthesis of bacterial cell walls or modulate inflammatory signaling pathways, leading to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide: can be compared to other thiazolidinone derivatives and sulfonamide compounds.

Uniqueness

    Thiazolidinone Derivatives: These compounds are known for their antimicrobial properties, but the presence of the furan ring in this compound may enhance its activity.

    Sulfonamide Compounds: Sulfonamides are widely used as antibiotics, and the unique structure of this compound may offer advantages in terms of potency and spectrum of activity.

Properties

IUPAC Name

N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-10(20)17-11-4-6-13(7-5-11)26(22,23)19-16-15(21)18-14(25-16)9-12-3-2-8-24-12/h2-9H,1H3,(H,17,20)(H,18,21)/b14-9+,19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODIQSZDLKNTIC-XIEYENHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2C(=O)NC(=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(=O)N/C(=C\C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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